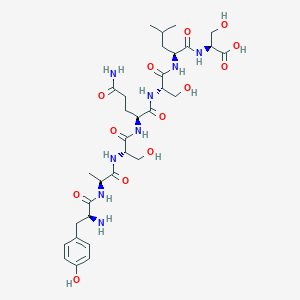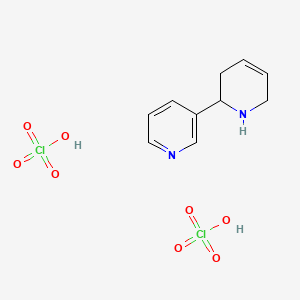![molecular formula C37H24N2O7 B14232447 Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]- CAS No. 755040-95-0](/img/structure/B14232447.png)
Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Carbonylbis(2-(1-naphthamido)benzoic acid) is a complex organic compound known for its unique structure and diverse applications. This compound features a carbonyl group flanked by two naphthamido-benzoic acid moieties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis(2-(1-naphthamido)benzoic acid) typically involves the reaction of naphthalene derivatives with benzoic acid under specific conditions. One common method includes the use of sodium hydroxide and ethanol as solvents, followed by heating under reflux conditions . The reaction mixture is then cooled, and the product is purified through recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality 5,5’-Carbonylbis(2-(1-naphthamido)benzoic acid).
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Carbonylbis(2-(1-naphthamido)benzoic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst or nitric acid (HNO3) under controlled temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines, depending on the specific reaction conditions.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5,5’-Carbonylbis(2-(1-naphthamido)benzoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 5,5’-Carbonylbis(2-(1-naphthamido)benzoic acid) involves its interaction with specific molecular targets and pathways. The compound’s carbonyl and naphthamido groups play a crucial role in its reactivity and biological activity. For instance, the carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 5,5’-carbonylbis(isobenzofuran-1,3-dione): A conjugated compound with similar structural features.
4,4’-Carbonylbis(2-ethoxycarbonyl)benzoic acid: Another compound with a carbonyl group flanked by benzoic acid derivatives.
Uniqueness
5,5’-Carbonylbis(2-(1-naphthamido)benzoic acid) stands out due to its unique combination of naphthamido and benzoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
755040-95-0 |
|---|---|
Molekularformel |
C37H24N2O7 |
Molekulargewicht |
608.6 g/mol |
IUPAC-Name |
5-[3-carboxy-4-(naphthalene-1-carbonylamino)benzoyl]-2-(naphthalene-1-carbonylamino)benzoic acid |
InChI |
InChI=1S/C37H24N2O7/c40-33(23-15-17-31(29(19-23)36(43)44)38-34(41)27-13-5-9-21-7-1-3-11-25(21)27)24-16-18-32(30(20-24)37(45)46)39-35(42)28-14-6-10-22-8-2-4-12-26(22)28/h1-20H,(H,38,41)(H,39,42)(H,43,44)(H,45,46) |
InChI-Schlüssel |
BKDUCWKFFJGDAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=C3)C(=O)C4=CC(=C(C=C4)NC(=O)C5=CC=CC6=CC=CC=C65)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14232385.png)


![2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]-](/img/structure/B14232391.png)

![5-{3,5-Bis[5-(2-methoxypropan-2-yl)pyridin-3-yl]phenyl}pyrimidine](/img/structure/B14232399.png)

![4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14232405.png)




